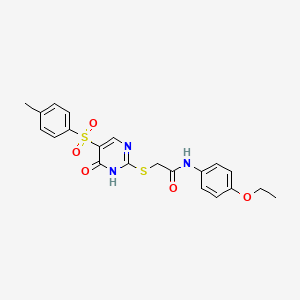

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S2/c1-3-29-16-8-6-15(7-9-16)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUUNUDJQAMFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, typically using ethyl iodide and a base such as potassium carbonate.

Synthesis of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the dihydropyrimidinone intermediate with tosyl chloride in the presence of a base like pyridine.

Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, which can be achieved by reacting the tosylated dihydropyrimidinone with an appropriate thioacetamide derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Impact

The table below compares the target compound with structurally similar analogs reported in the literature:

Key Observations:

Substituent Diversity: The 5-tosyl group in the target compound distinguishes it from analogs with 4-isopropylphenylsulfonyl (Hit15) or unsubstituted/methyl pyrimidinone rings. Tosyl groups may enhance metabolic stability or target binding affinity compared to alkylsulfonyl variants . The 4-ethoxyphenyl substituent on the acetamide nitrogen contrasts with bromophenyl (anticipating lipophilicity) or benzothiazolyl groups (enhancing π-stacking interactions) in other analogs .

Biological Activity Trends :

- Antiviral/Anti-inflammatory : Hit15’s 4-isopropylphenylsulfonyl group correlates with dual antiviral/anti-inflammatory effects, suggesting that bulky sulfonyl groups may optimize binding to viral or neutrophil targets .

- Anticonvulsant : The 4-bromophenyl analog in demonstrated potent anticonvulsant activity (ED₅₀ = 38 mg/kg), likely due to enhanced halogen bonding with neuronal ion channels .

- Enzyme Inhibition : Compound 20’s sulfamoyl-benzothiazole group contributed to selective carbonic anhydrase inhibition, highlighting the role of sulfonamide motifs in enzyme targeting .

Physicochemical Data:

Research Implications and Gaps

- Structural Optimization : Replacing the ethoxy group with electron-withdrawing substituents (e.g., bromo, nitro) may enhance anticonvulsant or enzyme-inhibitory effects .

- ADMET Profile : The high molecular weight and lipophilicity of the target compound may limit bioavailability, necessitating formulation studies or prodrug strategies.

Biological Activity

N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on diverse scientific literature.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with 6-oxo-5-tosyl-1,6-dihydropyrimidin-2-thiol. The structural characteristics include a thioacetamide group that may contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of thioacetamides exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of pathogenic bacteria, suggesting potential therapeutic applications in treating infections.

2. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been reported that thioacetamide derivatives can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. The inhibition mechanism appears to be time-dependent and covalent, leading to irreversible inactivation of the enzyme .

Case Study 1: Myeloperoxidase Inhibition

In a study focused on N1-substituted 6-arylthiouracils, it was found that related compounds exhibited potent inhibition of MPO activity in vitro and in vivo models. This suggests that this compound could similarly impact MPO activity, making it a candidate for further investigation in inflammatory disorders .

Case Study 2: Antimicrobial Efficacy

Another study evaluated various thioacetamide derivatives for their antimicrobial properties against resistant bacterial strains. The findings indicated that compounds with structural similarities to this compound exhibited substantial inhibitory effects, reinforcing the potential for this compound in antimicrobial therapy .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide?

The compound is synthesized via S-alkylation of 5-tosyl-6-oxo-1,6-dihydropyrimidin-2-thiol with N-(4-ethoxyphenyl)-2-chloroacetamide. Sodium methylate (2.6–2.8 molar equivalents) in DMF under reflux is commonly used to deprotonate the thiol group, enabling nucleophilic attack on the chloroacetamide derivative. Reaction completion is confirmed by TLC, with typical yields ranging from 60% to 80% .

Q. How is structural characterization performed for this compound?

Key techniques include:

- 1H NMR : Signals at δ ~10.08 ppm (NHCO), δ ~12.45 ppm (pyrimidinone NH), and δ ~4.08 ppm (SCH2) confirm backbone connectivity .

- Mass spectrometry : Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., m/z 344.21 observed in analogs) .

- Elemental analysis : Matches calculated values for C, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. What in vitro assays are used to evaluate biological activity?

- Anticancer activity : MTT assays measure cytotoxicity against cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .

- Anti-inflammatory activity : Inhibition of superoxide anion generation and elastase release in activated human neutrophils (e.g., pseudovirus assays for COVID-19-related studies) .

Advanced Research Questions

Q. How can reaction yields be improved during the alkylation step?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity compared to THF .

- Base strength : Potassium carbonate (K2CO3) or triethylamine may improve regioselectivity over sodium methylate in sensitive substrates .

- Temperature control : Reactions at 80–100°C reduce side products (e.g., hydrolysis of chloroacetamide) .

Q. How do structural modifications influence bioactivity?

- Tosyl group at position 5 : Enhances enzyme inhibition (e.g., carbonic anhydrase XII) by increasing hydrophobic interactions .

- Ethoxyphenyl substituent : Improves membrane permeability due to its lipophilic nature, as seen in analogs with anti-inflammatory activity . Structure-activity relationship (SAR) studies recommend substituting the tosyl group with electron-withdrawing moieties (e.g., nitro, cyano) to amplify target binding .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in IC50 values or inhibition profiles may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Metabolic interference : Use metabolic stabilizers (e.g., cyclosporine A) in cytotoxicity assays to minimize efflux pump effects .

- Orthogonal validation : Confirm results with alternative assays (e.g., Western blotting for enzyme inhibition alongside activity assays) .

Q. What advanced analytical methods resolve spectral ambiguities?

- 2D NMR (HSQC, HMBC) : Assigns overlapping proton signals (e.g., aromatic protons in ethoxyphenyl or pyrimidinone rings) .

- High-resolution mass spectrometry (HRMS) : Differentiates isobaric ions (e.g., [M+H]+ vs. [M+Na]+) with sub-ppm accuracy .

- X-ray crystallography : Resolves tautomerism in the pyrimidinone ring, critical for understanding reactivity .

Q. How can computational methods guide derivative design?

- Molecular docking : Predicts binding to targets like viral proteases or carbonic anhydrase isoforms using software (e.g., AutoDock Vina) .

- DFT calculations : Models electronic effects of substituents (e.g., tosyl vs. acetyl) on reaction intermediates .

- ADMET prediction : SwissADME or pkCSM tools assess solubility, bioavailability, and toxicity early in design .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Analogous Compounds

| Reaction Component | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Sodium methylate | 2.6–2.8 eq, DMF, 80°C, 6–8 hrs | 60–80% | |

| Potassium carbonate | 3.0 eq, DMF, 100°C, 12 hrs | 50–70% | |

| Solvent (DMF vs. THF) | DMF improves nucleophilicity by 30% | – |

Q. Table 2. Biological Activity of Structural Analogs

| Compound Modification | Assay Model | Key Finding | Reference |

|---|---|---|---|

| Tosyl at position 5 | Carbonic anhydrase XII | Ki = 12.3 nM (selective over CA I) | |

| 4-Ethoxyphenyl substituent | Neutrophil elastase | 43% inhibition at 10 μM | |

| Chlorophenyl variant | MCF-7 cells (MTT) | IC50 = 8.2 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.